molecular formula C14H16N2O2 B8273910 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-ethyl- CAS No. 130402-92-5

3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-ethyl-

Cat. No. B8273910
Key on ui cas rn: 130402-92-5
M. Wt: 244.29 g/mol
InChI Key: PRZRFAKXANJPHM-UHFFFAOYSA-N
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Patent
US05059614

Procedure details

5.1 g (0.04 mole) of 5-ethyl isoxazole 3-carboxylic acid are dissolved in 100 ml of DMF under nitrogen, 13 g (0.08 mole) of carbonyl diimidazole are added and the mixture is stirred for 2 h at room temperature. 9.7 g (0.08 mole) of 2,6-dimethyl aniline are added and the mixture is stirred again for 48 h. After removal of the precipitate formed by filtration and evaporation of the solvent, the residue is crystallized from petroleum ether. M.p.=82°. The yield is 73%.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[O:7][N:6]=[C:5]([C:8]([OH:10])=O)[CH:4]=1)[CH3:2].C(C1NC=CN=1)(C1NC=CN=1)=O.[CH3:23][C:24]1[CH:30]=[CH:29][CH:28]=[C:27]([CH3:31])[C:25]=1[NH2:26]>CN(C=O)C>[CH3:23][C:24]1[CH:30]=[CH:29][CH:28]=[C:27]([CH3:31])[C:25]=1[NH:26][C:8]([C:5]1[CH:4]=[C:3]([CH2:1][CH3:2])[O:7][N:6]=1)=[O:10]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
C(C)C1=CC(=NO1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Step Three
Name
Quantity
9.7 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred again for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
After removal of the precipitate
CUSTOM
Type
CUSTOM
Details
formed by filtration and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=C(C(=CC=C1)C)NC(=O)C1=NOC(=C1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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